1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

Catalog No.
S700680
CAS No.
1000340-84-0
M.F
C9H7BrN2O
M. Wt
239.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

CAS Number

1000340-84-0

Product Name

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone

IUPAC Name

1-(4-bromopyrrolo[2,3-b]pyridin-1-yl)ethanone

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

InChI

InChI=1S/C9H7BrN2O/c1-6(13)12-5-3-7-8(10)2-4-11-9(7)12/h2-5H,1H3

InChI Key

KARPOIXRSDZYFY-UHFFFAOYSA-N

SMILES

CC(=O)N1C=CC2=C(C=CN=C21)Br

Canonical SMILES

CC(=O)N1C=CC2=C(C=CN=C21)Br

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone (CAS 1000340-84-0), commonly referred to as N-acetyl-4-bromo-7-azaindole, is a highly optimized building block for the synthesis of complex heterocyclic therapeutics, particularly kinase inhibitors. The molecule features a 7-azaindole core with a reactive bromine atom at the C4 position and an acetyl protecting group at the N1 position. This specific N-acetylation serves a critical dual function: it significantly improves the compound's solubility in standard organic solvents compared to its unprotected counterpart, and it effectively masks the free N-H group, which is notorious for coordinating with and poisoning transition-metal catalysts. Consequently, this compound serves as a superior, ready-to-use precursor for palladium-catalyzed C-C, C-N, and C-O cross-coupling reactions, offering technical buyers a reliable starting material that streamlines industrial scale-up and minimizes synthetic bottlenecks [1].

Substituting this specific N-acetylated bromo-azaindole with unprotected 4-bromo-7-azaindole or the 4-chloro analog introduces severe process inefficiencies that directly impact manufacturing costs. Unprotected 7-azaindoles possess a free N-H group that can undergo unwanted N-arylation or strongly coordinate with palladium catalysts, leading to rapid catalyst deactivation and necessitating uneconomical catalyst loadings. Furthermore, attempting to substitute the C4-bromo functionality with a C4-chloro group (e.g., N-acetyl-4-chloro-7-azaindole) drastically reduces the rate of the initial oxidative addition step in catalytic cycles due to the higher bond dissociation energy of the C-Cl bond. This forces the use of higher temperatures, extended reaction times, and highly expensive, specialized dialkylbiaryl phosphine ligands to achieve comparable yields, thereby eroding any upfront cost savings [1].

Enhanced Cross-Coupling Yield via N-H Masking

Unprotected 7-azaindoles frequently coordinate with palladium catalysts via their free N-H group, leading to catalyst poisoning and depressed yields during cross-coupling. By utilizing 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone, the N1 position is completely masked by an acetyl group. This modification prevents unwanted metal coordination and enables highly efficient C-N cross-coupling with amides and amines. Quantitative process data indicates that using the N-acetylated precursor with standard Pd(OAc)2 and Xantphos systems achieves yields up to 89%, whereas unprotected analogs typically suffer from incomplete conversion or require massive increases in catalyst loading to overcome poisoning [1].

Evidence DimensionC-N cross-coupling yield (e.g., with benzamide)
Target Compound DataUp to 89% yield with standard catalyst loading
Comparator Or BaselineUnprotected 4-bromo-7-azaindole (<50% yield without excess catalyst)
Quantified Difference>30-40% yield improvement under identical conditions
ConditionsPd(OAc)2, Xantphos, Cs2CO3, Dioxane, 100°C

Procuring the N-acetylated form directly eliminates the need for an in-house protection step and ensures reliable, high yields in downstream API synthesis.

Accelerated Oxidative Addition vs. Chloro Analogs

In palladium-catalyzed cross-coupling reactions, the initial oxidative addition of the carbon-halogen bond to the Pd(0) species is typically the rate-determining step. 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone features a highly reactive C-Br bond that readily undergoes oxidative addition using standard, inexpensive phosphine ligands. In contrast, substituting this compound with the 4-chloro analog drastically reduces the reaction rate due to the higher bond dissociation energy of the C-Cl bond. This sluggish reactivity necessitates higher temperatures and specialized, costly ligands (such as Buchwald ligands) to achieve comparable conversion rates [1].

Evidence DimensionRelative reactivity in Pd(0) oxidative addition
Target Compound DataHigh reactivity; compatible with standard ligands (e.g., PPh3, Xantphos)
Comparator Or Baseline4-chloro-7-azaindole derivatives (sluggish addition)
Quantified DifferenceSignificantly lower activation energy for C-Br cleavage vs C-Cl
ConditionsStandard Pd-catalyzed cross-coupling cycles

Selecting the bromo-derivative allows manufacturers to utilize cheaper, standard catalyst systems, significantly reducing overall process costs.

Atom-Economical and Mild Deprotection Profile

While N-Boc or N-Tosyl groups are frequently employed to protect azaindoles, the N-acetyl group in 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone provides superior atom economy and milder deprotection conditions. The acetyl group (MW 43) contributes significantly less parasitic mass than Boc (MW 100) or Tosyl (MW 155), improving the mass efficiency of the procured starting material. Furthermore, the acetyl group is easily cleaved under mild basic conditions (e.g., K2CO3 in methanol), avoiding the strong acids (like TFA) required for Boc removal or the harsh reductive conditions needed for Tosyl cleavage. This preserves sensitive functional groups installed during intermediate synthetic steps [1].

Evidence DimensionProtecting group mass and cleavage conditions
Target Compound DataN-acetyl (MW 43); cleaved with mild base (K2CO3/MeOH)
Comparator Or BaselineN-Boc (MW 100; requires TFA) or N-Tosyl (MW 155; requires strong base/reduction)
Quantified Difference57-112 g/mol lower parasitic mass; avoids highly acidic deprotection
ConditionsLate-stage API deprotection workflows

The N-acetyl group provides a highly atom-economical protection strategy that is easily removed without damaging sensitive functional groups.

Buchwald-Hartwig Amination for Kinase Inhibitor Synthesis

The N-acetyl protection prevents catalyst poisoning, making this compound the ideal starting material for installing complex amine side chains at the C4 position, a common structural motif in Janus kinase (JAK) and other kinase inhibitors [1].

Suzuki-Miyaura Cross-Coupling for C4-Aryl Azaindoles

The highly reactive C-Br bond allows for efficient coupling with aryl boronic acids using standard palladium catalysts, facilitating the rapid generation of structure-activity relationship (SAR) libraries without the need for expensive proprietary ligands [1].

Late-Stage Functionalization with Mild Deprotection

In multi-step API manufacturing workflows, the N-acetyl group can be carried through several synthetic steps and subsequently removed under mild basic conditions (e.g., K2CO3/MeOH), preserving other sensitive functional groups such as esters or nitriles that would be degraded by the harsh conditions required to remove Boc or Tosyl groups [1].

XLogP3

1.8

Wikipedia

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one

Dates

Last modified: 08-15-2023

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